4-(4-Methylphenyl)-2,6-diphenyl-1,4-pyran-1-ylium perchlorate
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Overview
Description
4-(4-Methylphenyl)-2,6-diphenyl-1,4-pyran-1-ylium perchlorate is a complex organic compound characterized by its unique molecular structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-2,6-diphenyl-1,4-pyran-1-ylium perchlorate typically involves multiple steps, starting with the formation of the pyran ring. The reaction conditions often require precise control of temperature and the use of specific catalysts to ensure the correct formation of the pyran structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent quality control measures. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH⁻).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyran derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methods.
Biology: In biological research, 4-(4-Methylphenyl)-2,6-diphenyl-1,4-pyran-1-ylium perchlorate can be used as a fluorescent probe or a molecular marker. Its ability to bind to specific biological targets makes it useful in imaging and diagnostic applications.
Medicine: This compound has potential applications in drug development, particularly in the design of new pharmaceuticals. Its interaction with biological molecules can be exploited to create novel therapeutic agents.
Industry: In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-(4-Methylphenyl)-2,6-diphenyl-1,4-pyran-1-ylium perchlorate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-Methylphenyl)-4-oxobutanoic acid
4-[(4-Methylphenyl)azo]phenol
2-(4-Methylphenyl)ethanol
Uniqueness: 4-(4-Methylphenyl)-2,6-diphenyl-1,4-pyran-1-ylium perchlorate stands out due to its pyran ring structure and the presence of multiple phenyl groups. This combination of features provides unique chemical and physical properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-(4-methylphenyl)-2,6-diphenylpyrylium;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19O.ClHO4/c1-18-12-14-19(15-13-18)22-16-23(20-8-4-2-5-9-20)25-24(17-22)21-10-6-3-7-11-21;2-1(3,4)5/h2-17H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYLTMDPCKEDAS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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